Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
Multistate switching of scanning tunnelling microscopy machined polyoxovanadate–dysprosium–phthalocyanine nanopatterns on graphite†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00345K
We demonstrate the first formation of stable, multistate switchable monolayers of polyoxometalates (POMs), which can be electronically triggered to higher charged states with increased conductance in the current–voltage profile at room temperature. These responsive two-dimensional monolayers are based on a fully oxidised dodecavanadate cage (POV12) equipped with Dy(III)-doped phthalocyanine (Pc) macrocycles adopting the face-on orientation on highly oriented pyrolytic graphite (HOPG). The layers can be lithographically processed by the tip of a scanning tunnelling microscope (STM) to machine patterns with diameters ranging from 30 to 150 nm2.
Detail
Recent progress of MXene as an energy storage material
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00402C
Thanks to its adjustable interlayer distance, large specific surface area, abundant active sites, and diverse surface functional groups, MXene has always been regarded as an excellent candidate for energy storage materials, including supercapacitors and ion batteries. Recent studies have also shown that MXene can serve as an efficient hydrogen storage catalyst. This review aims to summarize the latest research achievements in the field of MXene, especially its performance and application in energy storage. Different synthesis techniques have different effects on the energy storage performance of MXene. In this review, various common synthesis methods and the latest innovations in synthesis methods are discussed. MXene is prone to oxidation, and how to resist oxidation is also an important topic in MXene research. This article introduces the research results on improving the chemical stability of MXene through annealing. In addition, it aims to gain a deeper understanding of the future development and potential of MXene.
Detail
Tumor microenvironment-responsive degradable silica nanoparticles: design principles and precision theranostic applications
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH00388D
Silica nanoparticles have emerged as promising candidates in the field of nanomedicine due to their remarkable versatility and customizable properties. However, concerns about their potential toxicity in healthy tissues and organs have hindered their widespread clinical translation. To address this challenge, significant attention has been directed toward a specific subset of silica nanoparticles, namely degradable silica nanoparticles, primarily because of their excellent biocompatibility and responsive biodegradability. In this review, we provide a comprehensive understanding of degradable silica nanoparticles, categorizing them into two distinct groups: inorganic species-doped and organic moiety-doped silica nanoparticles based on their framework components. Next, the recent progress of tumor microenvironment (TME)-responsive degradable silica nanoparticles for precision theranostic applications is summarized in detail. Finally, current bottlenecks and future opportunities of theranostic nanomedicines based on degradable silica nanoparticles in clinical applications are also outlined and discussed. The aim of this comprehensive review is to shed light on the potential of degradable silica nanoparticles in addressing current challenges in nanomedicine, offering insights into their design, applications in tumor diagnosis and treatment, and paving the way for future advancements in clinical theranostic nanomedicines.
Detail
Nanoscale Horizons Emerging Investigator Series: Dr Shalini Singh, University of Limerick, Ireland
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D3NH90054A
Our Emerging Investigator Series features exceptional work by early-career nanoscience and nanotechnology researchers. Read Shalini Singh's Emerging Investigator Series article ‘Colloidal synthesis of the mixed ionic–electronic conducting NaSbS2 nanocrystals’ (https://doi.org/10.1039/D3NH00097D) and read more about her in the interview below.
Detail
Contents list
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D4NH90005G
The first page of this article is displayed as the abstract.
Detail
Front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D4NH90004A
A graphical abstract is available for this content
Detail
Externally controllable glycan presentation on nanoparticle surfaces to modulate lectin recognition†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/C6NH00202A
Nature dynamically controls carbohydrate expression on cells rather than static presentation. Here we report synthetic glycosylated nanoparticles that contain polymeric ‘gates’ to enable external control (via temperature changes) of glycan surface expression, as an alternative to enzymatic control in nature. This approach offers a new dynamic multivalent scaffold for glycan recognition.
Detail
State-of-the-art iron-based nanozymes for biocatalytic tumor therapy
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/C9NH00577C
Biocatalytic tumor therapy with artificial nanoscale enzyme-mimics (nanozymes) is an emerging strategy for the therapeutic intervention of a variety of malignant conditions, which can provide the combined benefits of enzyme-dependent biocatalytic activities and nanotechnology. Generally, these novel nanocatalysts employ particular multivalent ions as the catalytic center; they have demonstrated high catalytic efficiencies, due to which they are even more potent than natural enzymes, and they also exhibit better in vivo stability, functional versatility and lower manufacturing cost. It is well established that a malignant tumor has many enzymatic mutations, which provides ample opportunities for the development of biocatalytic tumor therapy with nanozymes. Most of the current research in this area revolves around iron-based nanostructures due to their easy manufacturing process, intrinsic biocompatibility, promising physical properties, and versatile and efficient catalytic activity. A great variety of studies in the recent decade have consistently demonstrated the translational potential of iron-based nanozymes for tumor therapy. Therefore, it would be of great practical significance to summarize the previous reports on the treatment-facilitative effects and tumor cell-damaging mechanisms of iron-based nanozymes, which primarily include tumor hypoxia amelioration, Fenton-enhanced ROS damage and the activation of the ferroptosis pathway. Additionally, we also discuss the critical issues that may affect their clinical translation and future development. We hope that these iron-based nanozymes can overcome the limitations of conventional therapies and open new avenues for tumor treatment.
Detail
Back cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90010F
A graphical abstract is available for this content
Detail
Insect-inspired nanofibrous polyaniline multi-scale films for hybrid polarimetric imaging with scattered light†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00465D
We demonstrate a bio-inspired coating for novel imaging and sensing designs: the coating sorts different colors and linear polarizations. This coating, composed of conducting, nanofibrous polyaniline in an inverse opal film (PANI-IOF), is inexpensive and can feasibly be deposited over large areas on a range of flexible and non-flat substrates. With PANI IOFs, light is scattered into azimuthally polarized Debye rings. Subsequently, the diffracted speckle patterns carry compressed representations of the polarized illumination, which we reconstruct using shallow neural networks.
Detail
Thermally-driven formation method for growing (quantum) dots on sidewalls of self-catalysed thin nanowires
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00638J
Embedding quantum dots (QDs) on nanowire (NW) sidewalls allows the integration of multi-layers of QDs into the active region of radial p–i–n junctions to greatly enhance light emission/absorption. However, the surface curvature makes the growth much more challenging compared with growths on thin-films, particularly on NWs with small diameters (Ø < 100 nm). Moreover, the {110} sidewall facets of self-catalyzed NWs favor two-dimensional growth, with the realization of three-dimensional Stranski–Krastanow growth becoming extremely challenging. Here, we have developed a novel thermally-driven QD growth method. The QD formation is driven by the system energy minimization when the pseudomorphic shell layer (made of QD material) is annealed under high-temperature, and thus without any restriction on the NW diameter or the participation of elastic strain. It has demonstrated that the lattice-matched Ge dots can be grown defect-freely in a controllable way on the sidewall facets of the thin (∼50 nm) self-catalyzed GaAs NWs without using any surfactant or surface treatment. This method opens a new avenue to integrate QDs on NWs, and can allow the formation of QDs in a wider range of materials systems where the growth by traditional mechanisms is not possible, with benefits for novel NWQD-based optoelectronic devices.
Detail
Versatile memristor for memory and neuromorphic computing†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00481F
The memristor is a promising candidate to implement high-density memory and neuromorphic computing. Based on the characteristic retention time, memristors are classified into volatile and non-volatile types. However, a single memristor generally provides a specific function based on electronic performances, which poses roadblocks for further developing novel circuits. Versatile memristors exhibiting both volatile and non-volatile properties can provide multiple functions covering non-volatile memory and neuromorphic computing. In this work, a versatile memristor with volatile/non-volatile bifunctional properties was developed. Non-volatile functionality with a storage window of 4.0 × 105 was obtained. Meanwhile, the device can provide threshold volatile functionalities with a storage window of 7.0 × 104 and a rectification ratio of 4.0 × 104. The leaky integrate-and-fire (LIF) neuron model and artificial synapse based on the device have been studied. Such a versatile memristor enables non-volatile memory, selectors, artificial neurons, and artificial synapses, which will provide advantages regarding circuit simplification, fabrication processes, and manufacturing costs.
Detail
A microfluidic approach for synthesis and kinetic profiling of branched gold nanostructures†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00540E
Automatized approaches for nanoparticle synthesis and characterization represent a great asset to their applicability in the biomedical field by improving reproducibility and standardization, which help to meet the selection criteria of regulatory authorities. The scaled-up production of nanoparticles with carefully defined characteristics, including intrinsic morphological features, and minimal intra-batch, batch-to-batch, and operator variability, is an urgent requirement to elevate nanotechnology towards more trustable biological and technological applications. In this work, microfluidic approaches were employed to achieve fast mixing and good reproducibility in synthesizing a variety of gold nanostructures. The microfluidic setup allowed exploiting spatial resolution to investigate the growth evolution of the complex nanoarchitectures. By physically isolating intermediate reaction fractions, we performed an advanced characterization of the shape properties during their growth, not possible with routine characterization methods. Employing an in-house developed method to assign a specific identity to shapes, we followed the particle growth/deformation process and identified key reaction parameters for more precise control of the generated morphologies. Besides, this investigation led to the optimization of a one-pot multi-size and multi-shape synthesis of a variety of gold nanoparticles. In summary, we describe an optimized platform for highly controlled synthesis and a novel approach for the mechanistic study of shape-evolving nanomaterials.
Detail
Computational design of double transition metal MXenes with intrinsic magnetic properties†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00621E
Two-dimensional transition metal carbides (MXenes) have great potential to achieve intrinsic magnetism due to their available chemical and structural diversity. In this work, by spin-polarized density functional theory calculations, we designed and comprehensively investigated 50 double transition metal (DTM) MXenes MCr2CTx (T = H, O, F, OH, or bare) based on the chemical formula of M2C (M = Sc, Y, Ti, Zr, Hf, V, Nb, Ta, Mo, W). We highlight that ferromagnetic half-metallicity, antiferromagnetic semiconduction, as well as antiferromagnetic half-metallicity have been achieved in the DTM MXenes. Herein, ferromagnetic half-metallic ScCr2C2, ScCr2C2H2, ScCr2C2F2, and YCr2C2H2 are characterized with wide band gaps and high Curie temperatures. Very interestingly, the ScCr2C2-based magnetic tunnel junction presents a tunnel magnetoresistance ratio as high as 176 000%. In addition, the antiferromagnetic semiconducting TiCr2C2, ZrCr2C2, and ZrCr2C2(OH)2, possessing moderate band gaps and high Néel temperatures, have been predicted. Especially, the Néel temperature of ZrCr2C2(OH)2 can reach 425 K. Moreover, the Dirac cone-like band structure feature is highlighted in antiferromagnetic half-metallic ZrCr2C2H2. Our study provides a new potential strategy for designing MXenes in spintronics.
Detail
Strong Purcell enhancement at telecom wavelengths afforded by spinel Fe3O4 nanocrystals with size-tunable plasmonic properties†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00497B
Developments in the field of nanoplasmonics have the potential to advance applications from information processing and telecommunications to light-based sensing. Traditionally, nanoscale noble metals such as gold and silver have been used to achieve the targeted enhancements in light-matter interactions that result from the presence of localized surface plasmons (LSPs). However, interest has recently shifted to intrinsically doped semiconductor nanocrystals (NCs) for their ability to display LSP resonances (LSPRs) over a much broader spectral range, including the infrared (IR). Among semiconducting plasmonic NCs, spinel metal oxides (sp-MOs) are an emerging class of materials with distinct advantages in accessing the telecommunications bands in the IR and affording useful environmental stability. Here, we report the plasmonic properties of Fe3O4 sp-MO NCs, known previously only for their magnetic functionality, and demonstrate their ability to modify the light-emission properties of telecom-emitting quantum dots (QDs). We establish the synthetic conditions for tuning sp-MO NC size, composition and doping characteristics, resulting in unprecedented tunability of electronic behavior and plasmonic response over 450 nm. In particular, with diameter-dependent variations in free-electron concentration across the Fe3O4 NC series, we introduce a strong NC size dependency onto the optical response. In addition, our observation of plasmonics-enhanced decay rates from telecom-emitting QDs reveals Purcell enhancement factors for simple plasmonic-spacer-emitter sandwich structures up to 51-fold, which are comparable to values achieved previously only for emitters in the visible range coupled with conventional noble metal NCs.
Detail
Interlink among catalyst loading, transport and performance of proton exchange membrane fuel cells: a pore-scale study
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00501D
An optimum balance between performance and Pt loading is critically important for the commercialization of proton exchange membrane (PEM) fuel cells. This research aims to investigate the interlink among Pt loading, reactive transport, and performance. An advanced pore-scale model is developed to describe the coupled reactive transport in the catalyst layer (CL) with the reactant gas, protons, and electrons all considered. The CL microstructure is stochastically reconstructed as a computational domain, and the physicochemical phenomena inside CLs are resolved by a multi-component lattice Boltzmann (LB) model. The results show that the electronic potential drop is not sensitive to Pt loading, while the ionic potential drop is much higher. The distributions of local overpotential and the reaction rate are similar with peak values near the membrane, indicating the importance of proton conduction. A high Pt loading could decrease the local transport loss for a shorter path to catalyst sites, but increases the overall transport resistance for a thicker structure. Although a larger electrochemical surface area (ECSA) is provided under a high Pt loading, a low Pt loading (0.1 mg cm−2) is suggested for high current conditions (2 A cm−2) where the transport loss is the main factor restricting the performance.
Detail
Contents list
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90009B
The first page of this article is displayed as the abstract.
Detail
Inside front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90008D
A graphical abstract is available for this content
Detail
Front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90007F
A graphical abstract is available for this content
Detail
Back cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90015G
A graphical abstract is available for this content
Detail
1173
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.40 21 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/nanohoriz
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Reviews Minireviews Focus articles Comments